molecular formula C10H19Cl2N B13740960 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride CAS No. 1990-78-9

3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride

Cat. No.: B13740960
CAS No.: 1990-78-9
M. Wt: 224.17 g/mol
InChI Key: FLQTVVCVTVCLHV-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride is a chemical compound with the molecular formula C10H19N1Cl2. It is known for its unique bicyclic structure, which includes a nitrogen atom and a chloroethyl group. This compound is often used in scientific research and industrial applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride typically involves the reaction of diethanolamine with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This intermediate then undergoes further reactions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple steps, including chlorination, cyclization, and purification, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, diethanolamine, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the bicyclic structure .

Scientific Research Applications

3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloroethyl)-3-azabicyclo(3.2.2)nonane hydrochloride
  • 3-(2-Methylsulfonyl)ethyl-3-azabicyclo(3.2.2)nonane hydrochloride
  • 3-(2-Phenylsulfonyl)ethyl-3-azabicyclo(3.2.2)nonane hydrochloride

Uniqueness

3-(2-Chloroethyl)-3-azoniabicyclo(3.2.2)nonane chloride is unique due to its specific chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1990-78-9

Molecular Formula

C10H19Cl2N

Molecular Weight

224.17 g/mol

IUPAC Name

3-(2-chloroethyl)-3-azoniabicyclo[3.2.2]nonane;chloride

InChI

InChI=1S/C10H18ClN.ClH/c11-5-6-12-7-9-1-2-10(8-12)4-3-9;/h9-10H,1-8H2;1H

InChI Key

FLQTVVCVTVCLHV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C[NH+](C2)CCCl.[Cl-]

Origin of Product

United States

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